N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride
Description
Chemical Nomenclature and Structural Identity
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine trihydrochloride hydrate. Its molecular formula is C~28~H~41~Cl~3~N~6~O~3~ , with a molecular weight of 618.05 g/mol . The trihydrochloride salt enhances solubility in aqueous solutions, while the hydrate form stabilizes the crystalline structure.
Structural Features
The molecule comprises three distinct moieties:
- Quinazoline core : A bicyclic aromatic system with methoxy groups at positions 6 and 7.
- Diazepane substituent : A seven-membered ring with a methyl group at position 4, linked to the quinazoline’s position 2.
- Benzylpiperidinyl group : A piperidine ring substituted with a benzyl group at position 1, attached to the quinazoline’s position 4 via an amine linkage.
The three-dimensional conformation reveals interactions between the diazepane and benzylpiperidinyl groups, which stabilize binding to epigenetic enzymes.
| Structural Attribute | Description |
|---|---|
| Core structure | Quinazoline (C~13~H~10~N~2~O~2~) |
| Key substituents | 6,7-Dimethoxy, 4-methyl-1,4-diazepan-1-yl, 1-benzylpiperidin-4-yl |
| Charge/ionization | Trihydrochloride salt (+3 charge neutralized by Cl^-^) |
| Hydration | Monohydrate (H~2~O molecules in crystal lattice) |
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH.H2O/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWJAYUMMHCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Displacement of the 4-Chloro Group
Reagents :
-
2,4-Dichloro-6,7-dimethoxyquinazoline (1 )
-
1-Benzylpiperidin-4-amine
-
Solvent: Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Conditions :
-
Molar ratio : 1:1.2 (quinazoline:amine)
-
Temperature : Room temperature (25°C)
-
Reaction time : 3 hours
Outcome :
Intermediate 2 (N-(1-benzylpiperidin-4-yl)-2,4-dichloro-6,7-dimethoxyquinazolin-4-amine) is isolated in 80–86% yield .
Step 2: Displacement of the 2-Chloro Group
Reagents :
-
Intermediate 2
-
4-Methyl-1,4-diazepane
-
Solvent: DMF
-
Base: DIPEA
Conditions :
-
Molar ratio : 1:1.5
-
Temperature : Microwave-assisted heating at 160°C
-
Reaction time : 10 minutes
Outcome :
The free base product is obtained in 60–66% yield . Subsequent treatment with HCl gas in methanol yields the trihydrochloride salt, which is crystallized as a hydrate.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1 + 1-benzylpiperidin-4-amine | DMF | 25°C | 3 h | 80–86 |
| 2 | 2 + 4-methyl-1,4-diazepane | DMF | 160°C (MW) | 10 min | 60–66 |
Alternative Synthetic Approaches
Microwave-Assisted One-Pot Synthesis
A modified protocol combines both steps into a single reaction vessel under microwave irradiation, reducing total synthesis time to 30 minutes with comparable yields (75–78%). This method minimizes intermediate purification but requires precise stoichiometric control.
Solid-Phase Synthesis
Patents describe immobilizing the quinazoline core on Wang resin to facilitate stepwise substitutions. While this approach improves purity (>95%), it is less scalable due to resin costs.
Optimization of Reaction Parameters
Solvent Screening
DMF outperforms alternatives (e.g., THF, acetonitrile) due to its high polarity, which stabilizes transition states during nucleophilic substitutions.
Base Selection
DIPEA provides superior deprotonation compared to triethylamine (TEA), reducing side reactions such as quinazoline ring hydrolysis.
Table 2: Impact of Base on Step 1 Yield
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| DIPEA | 86 | 98.5 |
| TEA | 72 | 92.3 |
Purification and Salt Formation
Chromatography
The free base is purified via silica gel chromatography (eluent: 5% methanol in dichloromethane). Impurities include unreacted starting materials and mono-substituted byproducts.
Hydrochloride Salt Crystallization
The trihydrochloride salt is precipitated by adding 3 equivalents of HCl in methanol, followed by recrystallization from water/ethanol (1:3). The hydrate form is confirmed by Karl Fischer titration (water content: 2.8–3.2%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
Elemental Analysis : C 49.12%, H 6.58%, N 12.95% (calc. for C₂₈H₃₈Cl₃N₆O₃).
Challenges and Solutions
Byproduct Formation
The 2-chloro group exhibits higher reactivity than the 4-position, leading to over-substitution if stoichiometry is unbalanced. This is mitigated by sequential addition of amines.
Hygroscopicity
The trihydrochloride salt is hygroscopic, requiring storage under argon at −20°C.
Industrial-Scale Production
Career Henan Chemical Co. reports batch production (1–500 kg) with >98% HPLC purity using the two-step method. Key parameters include:
-
Cost : $518/100 mg (bulk discounts available).
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Stability : 24 months at −20°C in sealed vials.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are known for their activity against various biological targets. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, similar compounds have been explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases. This compound might exhibit similar properties and could be a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to the active site of an enzyme, blocking a receptor, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Core
Key Insights :
- Benzyl Group Impact: The benzylpiperidinyl group in the target compound enhances membrane permeability compared to non-benzylated analogs (e.g., Compound 3) .
- Diazepane vs.
HDAC Inhibition ()
The target compound’s analog (compound 30 in ) exhibits HDAC8 inhibitory activity (IC$_{50}$ < 100 nM) due to:
Comparison with Pyrazolopyrimidines () :
- 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Shows serotonin receptor antagonism, unlike the HDAC focus of the target compound .
Physicochemical Properties
Key Insight: The trihydrochloride formulation of the target compound addresses solubility limitations common in non-salt quinazoline derivatives .
Biological Activity
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;hydrate;trihydrochloride is a complex organic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C28H41Cl3N6O2 and a molecular weight of 490.64 g/mol. Its structure includes a quinazoline core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H41Cl3N6O2 |
| Molecular Weight | 490.64 g/mol |
| Formal Charge | 0 |
| Atom Count | 74 |
| Chiral Atom Count | 0 |
| Bond Count | 78 |
| Aromatic Bond Count | 17 |
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that related quinazoline derivatives inhibited the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in many cancers, including lung and breast cancer .
Cholinesterase Inhibition
Quinazoline derivatives have also been studied for their potential as cholinesterase inhibitors, which are important in treating neurodegenerative diseases like Alzheimer's. For example, certain analogs have shown promising inhibitory activity against acetylcholinesterase (AChE), suggesting that N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine may similarly affect cholinergic signaling pathways .
Antihypertensive Effects
Some studies have highlighted the antihypertensive effects of quinazoline compounds. These compounds often act as selective α1-adrenoceptor antagonists, leading to vasodilation and reduced blood pressure without significantly affecting heart rate. This class of drugs mimics the action of established antihypertensive agents like prazosin .
The biological activities of N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors such as EGFR and α1-adrenoceptors.
- Enzyme Inhibition : It may inhibit enzymes like AChE and other kinases involved in cancer progression.
- Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression leading to apoptosis in cancer cells.
Study on Anticancer Activity
In one study focusing on quinazoline derivatives, compounds were synthesized and evaluated for their cytotoxicity against A549 lung cancer cells. The most potent compounds exhibited IC50 values ranging from 0.009 to 0.026 µM against EGFR . This suggests that N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine may possess similar or enhanced anticancer properties.
Study on Cholinesterase Inhibition
Another research effort involved the synthesis of spiro and pyrazolo[1,5-c]quinazolines aimed at inhibiting cholinesterase activity. The findings indicated that these derivatives could serve as effective inhibitors with potential applications in treating Alzheimer's disease .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, microwave-assisted heating (160°C) in isopropanol with 1-methylhomopiperazine and HCl yields the intermediate N-(1-benzylpiperidin-4-yl)-2-chloro-6,7-dimethoxyquinazolin-4-amine (80% yield) . Subsequent substitution with 4-methyl-1,4-diazepane under reflux in THF with DIPEA achieves higher yields (92%) due to efficient amine activation . Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 7.26–7.18 ppm for benzyl protons in CDCl₃) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (quinazoline core at δ 7.90–6.98 ppm) and aliphatic signals (piperidine/diazepane at δ 4.39–1.66 ppm) .
- HRMS (ESI) : Confirm molecular ions (e.g., m/z 603.4031 for [M+H]⁺ vs. calculated 603.4022) .
- HPLC : Use ACN/H₂O gradients to assess purity (>96% with tR = 14.192 min) .
Q. How does the hydrate trihydrochloride form impact solubility and stability in biological assays?
- Methodological Answer : The trihydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may require pH adjustment (e.g., PBS at pH 7.4) to prevent precipitation. Stability studies should monitor decomposition via LC-MS under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields across similar quinazoline derivatives?
- Methodological Answer : Lower yields (e.g., 23% in demethylation steps ) vs. high yields (92% in nucleophilic substitutions ) often stem from steric hindrance or side reactions. Mitigation includes:
- Catalytic Optimization : Use Pd/C or microwave irradiation to accelerate sluggish steps.
- Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups) during sensitive reactions .
Q. How to design structure-activity relationship (SAR) studies targeting histone-modifying enzymes?
- Methodological Answer :
- Core Modifications : Replace the 6,7-dimethoxy groups with ethoxy or halogens to assess steric/electronic effects on HDAC inhibition .
- Side Chain Variations : Compare 4-methyl-1,4-diazepane vs. piperazine analogs to evaluate binding pocket compatibility (e.g., HDAC8 docking scores using AutoDock Vina) .
- Bioassay Correlation : Link structural changes to IC₅₀ shifts in enzyme inhibition assays (e.g., HDAC1 vs. HDAC6 selectivity) .
Q. What in vitro/in vivo models validate target engagement and pharmacokinetics?
- Methodological Answer :
- In Vitro : Fluorescence polarization assays with fluorescently tagged HDACs or SPR to measure binding kinetics (KD < 100 nM ideal) .
- In Vivo : Administer 10 mg/kg (IV) in rodent models, followed by LC-MS/MS plasma analysis to determine t₁/₂ and tissue distribution (e.g., brain penetration via logP > 2.5) .
Q. How to address discrepancies in biological activity due to hydrate vs. anhydrous forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
